molecular formula C26H29NO6 B3499196 3,5-DIMETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3499196
M. Wt: 451.5 g/mol
InChI Key: NIXCOVHHRUJABN-UHFFFAOYSA-N
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Description

This compound is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

  • Ester groups: Methyl substituents at the 3- and 5-positions as carboxylate esters.
  • Aromatic substitution: A 4-(benzyloxy)-3-methoxyphenyl group at the 4-position of the DHP ring.
  • Methyl substitutions: Trimethyl groups at positions 1, 2, and 6, distinguishing it from simpler 1,4-DHPs.

1,4-DHPs are widely studied for their pharmacological properties, particularly as calcium channel blockers.

Properties

IUPAC Name

dimethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO6/c1-16-22(25(28)31-5)24(23(26(29)32-6)17(2)27(16)3)19-12-13-20(21(14-19)30-4)33-15-18-10-8-7-9-11-18/h7-14,24H,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXCOVHHRUJABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily researched for its potential therapeutic applications:

  • Calcium Channel Modulation : It acts as a calcium channel blocker, which is crucial for managing cardiovascular diseases such as hypertension and angina. The interaction with calcium channels can help regulate blood pressure and improve heart function.
  • Anti-inflammatory Properties : Studies suggest it may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.

Biological Research

In biological studies, the compound serves as a tool for investigating various cellular pathways:

  • Enzyme Inhibition Studies : It can be utilized to understand enzyme interactions and their inhibition mechanisms in cellular processes.
  • Receptor Binding Studies : The compound's ability to bind to specific receptors allows researchers to explore its effects on different biological pathways.

Organic Synthesis

The compound is also valuable in synthetic chemistry:

  • Building Block for Complex Molecules : It serves as a versatile building block in the synthesis of more complex organic compounds. Its unique structure allows for further functionalization and modification.

Material Science

In industrial applications:

  • Development of New Materials : The compound's properties can be harnessed in creating new materials with specific electronic or optical characteristics. This includes potential applications in nanotechnology and polymer science .

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among related 1,4-DHPs are summarized below:

Compound Name Ester Groups Aromatic Substituent DHP Ring Substitutions Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 3,5-dimethyl 4-(benzyloxy)-3-methoxyphenyl 1,2,6-trimethyl C₂₉H₃₁NO₆ 489.56
Diethyl 4-[3-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 3,5-diethyl 3-(benzyloxy)phenyl 2,6-dimethyl C₂₈H₃₁NO₆ 477.55
Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate 3,5-dimethyl 3-methoxyphenyl 1,2,6-trimethyl C₁₉H₂₃NO₅ 345.39
(S)-3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Cpd 4) 3-ethyl, 5-methyl 3-nitrophenyl 2,6-dimethyl C₂₀H₂₂N₂O₆ 386.40

Key Observations :

Ester Groups : The target compound’s 3,5-dimethyl esters may enhance metabolic stability compared to diethyl analogs (e.g., compound in ), as methyl esters are less prone to hydrolysis .

Methyl Substitutions : The 1,2,6-trimethyl configuration in the target compound likely increases ring planarity and rigidity, affecting conformational dynamics during receptor interaction .

Pharmacological Implications

While direct pharmacological data for the target compound are absent in the evidence, structural comparisons suggest:

  • Enhanced Selectivity : The benzyloxy group may confer selectivity for specific calcium channel subtypes, as seen in benzyloxy-substituted DHPs .
  • Metabolic Stability : Methyl esters and bulky aromatic groups could reduce first-pass metabolism relative to ethyl ester analogs .

Biological Activity

3,5-DIMETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry for therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C30H34N2O6
  • Molecular Weight : 514.60 g/mol
  • IUPAC Name : 3,5-dimethyl-4-[4-(benzyloxy)-3-methoxyphenyl]-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

The biological activity of this compound primarily involves its interaction with calcium channels. It functions as a calcium channel modulator, which is significant in the treatment of cardiovascular diseases such as hypertension and angina. The modulation of calcium ion flow affects various physiological processes and can lead to therapeutic effects.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antioxidant Activity : Exhibits significant antioxidant properties that help in reducing oxidative stress.
  • Anti-inflammatory Effects : Potentially reduces inflammation through the inhibition of pro-inflammatory cytokines.
  • Antitumor Activity : Preliminary studies suggest it may possess antitumor properties by inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AntitumorInduction of apoptosis in cancer cell lines

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capacity of various dihydropyridine derivatives, it was found that this compound exhibited a remarkable ability to scavenge free radicals. This property was attributed to the presence of methoxy and benzyloxy groups which enhance electron donation capabilities.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects revealed that this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases.

Case Study 3: Antitumor Properties

Preliminary findings from cellular assays indicated that the compound induced apoptosis in various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve mitochondrial pathways leading to caspase activation.

Q & A

Q. What are the standard synthetic routes for 3,5-dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and how can reaction conditions be optimized?

The compound is synthesized via a Hantzsch dihydropyridine synthesis derivative. A typical method involves refluxing substituted benzaldehyde derivatives with ammonia and β-keto esters in absolute ethanol, catalyzed by glacial acetic acid. Key parameters include:

  • Solvent : Absolute ethanol (ensures anhydrous conditions).
  • Catalyst : Glacial acetic acid (5 drops per 0.001 mol substrate).
  • Reaction time : 4–6 hours under reflux.
  • Workup : Solvent evaporation under reduced pressure followed by filtration .
    Optimization can involve varying substituents on the benzaldehyde precursor or adjusting stoichiometric ratios of reactants.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., dihydropyridine ring protons at δ 2.2–2.8 ppm) and confirms ester/aryl substituents.
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks ([M+H]+ expected).
  • X-ray crystallography : Resolves spatial conformation, particularly the boat/chair configuration of the dihydropyridine ring .

Q. How is the compound’s preliminary biological activity assessed in vitro?

Standard assays include:

  • Antimicrobial testing : Disk diffusion against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs.
  • Enzyme inhibition : Competitive binding assays targeting calcium channels or cytochrome P-450 isoforms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

  • Variable substituents : Synthesize analogs with modifications to the benzyloxy, methoxy, or methyl groups.
  • Activity mapping : Compare IC₅₀ values across analogs to identify substituent-driven trends (e.g., electron-withdrawing groups enhancing antimicrobial potency).
  • Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial topoisomerases) .

Q. What experimental strategies resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?

  • Replicate under standardized conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.
  • Factorial design of experiments (DoE) : Statistically isolate confounding factors (e.g., pH, temperature) using software like Minitab or JMP .
  • Meta-analysis : Aggregate data from multiple studies to identify outliers or systemic biases .

Q. How can computational methods enhance reaction design and mechanistic understanding?

  • Reaction path search : Apply density functional theory (DFT) to model intermediates and transition states (e.g., Gaussian 16).
  • Kinetic simulations : Predict rate constants for key steps (e.g., cyclocondensation) using COPASI or Kinetiscope.
  • Machine learning : Train models on reaction databases to optimize yields or predict side products .

Q. What methodologies assess the compound’s metabolic stability and toxicity profile?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Ames test : Evaluate mutagenicity using Salmonella strains.
  • In silico toxicity : Predict hepatotoxicity or cardiotoxicity using QSAR tools like Derek Nexus or ProTox-II .

Q. How can experimental workflows be optimized for scale-up or reproducibility?

  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) and design space using DoE .
  • Microreactor systems : Improve heat/mass transfer for reproducible small-scale synthesis .

Q. What advanced techniques elucidate reaction mechanisms involving this compound?

  • Isotopic labeling : Use ¹³C-labeled precursors to track carbon flow during synthesis.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
  • Operando spectroscopy : Monitor intermediates via time-resolved NMR or UV-vis .

Q. How can interdisciplinary approaches (e.g., computational + experimental) accelerate research on this compound?

  • Hybrid workflows : Combine DFT-predicted reaction pathways with robotic high-throughput screening.
  • Data sharing platforms : Use FAIR-compliant repositories (e.g., Chemotion) to aggregate structural/biological data .
  • Collaborative networks : Engage with institutes like ICReDD for reaction discovery pipelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-DIMETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
3,5-DIMETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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